Quindecamine

Description

Historical Context of Quindecamine Discovery and Early Academic Investigations

The initial discovery and investigation of this compound were rooted in the broader exploration of compounds with potential biological activity. Early academic work centered on the synthesis of novel chemical structures and preliminary assessments of their properties. These foundational studies were crucial in establishing the basic chemical and physical characteristics of this compound, paving the way for more detailed future research. The primary goal of this early-stage research was to understand the fundamental nature of the compound and its place within its chemical class.

Evolution of Research Paradigms in this compound Studies

Over time, the scientific approach to studying this compound has evolved significantly. Initial research was largely characterized by classical organic synthesis and basic pharmacological screening. As technology and scientific understanding advanced, research paradigms shifted towards more sophisticated methodologies. This included the use of advanced analytical techniques for structural elucidation and the application of computational modeling to predict molecular interactions. This evolution allowed for a more nuanced understanding of this compound's properties and potential mechanisms of action at a molecular level.

Contemporary Academic Research Landscape of this compound

Current academic research on this compound and its derivatives is highly focused and employs cutting-edge scientific tools. A significant area of investigation involves the synthesis of new derivatives to explore their potential in specific biological contexts. For instance, recent studies have explored the synthesis of novel purine (B94841) derivatives and their effects in preclinical models.

One area of active research is the investigation of this compound derivatives in the context of triple-negative breast cancer (TNBC). Researchers have synthesized and evaluated new purine derivatives for their activity against various kinases and cell lines. nih.gov The most active compounds from these studies were selected for further analysis of their pharmaceutical activity and mechanisms in specific cancer cell lines, such as MDA-MB-231. nih.gov

In vitro studies have shown that certain derivatives can induce apoptosis (programmed cell death) and inhibit cell migration and angiogenesis by influencing the expression of various proteins. nih.gov These proteins include Bcl-2, Bax, Bcl-xl, P38, MMP2, MMP9, AKT, and EGFR. nih.gov Furthermore, in vivo experiments using xenograft models have demonstrated that some derivatives can inhibit tumor growth and metastasis. nih.gov These findings contribute to a deeper understanding of the potential anti-TNBC effects of these compounds and provide new directions for research in this area. nih.gov

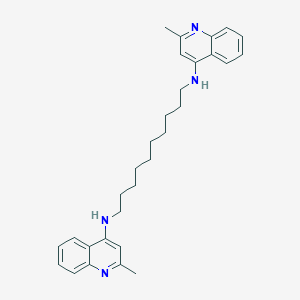

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIJBIYIMDKOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172538 | |

| Record name | Quindecamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19056-26-9 | |

| Record name | N1,N10-Bis(2-methyl-4-quinolinyl)-1,10-decanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19056-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quindecamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019056269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quindecamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quindecamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINDECAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28Y645EBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Quindecamine and Its Derivatives

Established Synthetic Routes to the Quindecamine Core Structure

The primary and most direct method for the synthesis of the this compound core structure involves the nucleophilic substitution of a suitable 4-substituted quinoline (B57606) with a diamine linker. A commercially referenced method for the preparation of this compound points to the reaction between 4-chloro-2-methylquinoline (B1666326) and 1,10-diaminodecane. chemicalbook.com In this approach, the amino groups of the decane-1,10-diamine act as nucleophiles, displacing the chlorine atoms at the C4 position of two molecules of 4-chloro-2-methylquinoline.

This reaction is analogous to the well-established synthesis of other bis-quinoline compounds. For instance, the synthesis of N¹,N¹²-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine is achieved through the microwave-assisted reaction of 4,7-dichloroquinoline (B193633) with dodecane-1,12-diamine. researchgate.net The reaction is often carried out in the presence of a catalyst and a high-boiling point solvent, such as phenol, to facilitate the substitution. The use of a base may also be employed to neutralize the hydrogen chloride formed during the reaction.

Table 1: Key Reactants for the Established Synthesis of this compound

| Reactant | Chemical Name | Role |

| 1 | 4-Chloro-2-methylquinoline | Quinoline substrate |

| 2 | 1,10-Diaminodecane | Linker |

The general reaction scheme can be depicted as follows:

2 x (4-Chloro-2-methylquinoline) + 1,10-Diaminodecane → N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine + 2 HCl

The formation of the 4-aminoquinoline (B48711) linkage is a robust and widely used reaction in medicinal chemistry. medkoo.com The regioselectivity of this reaction is high, with the nucleophilic attack preferentially occurring at the C4 position of the quinoline ring due to the electronic activation provided by the ring nitrogen. chemicalbook.com

Novel Approaches in this compound Synthesis

While the direct condensation of a 4-haloquinoline with a diamine remains a staple, modern synthetic chemistry offers a variety of novel approaches for the construction of the fundamental quinoline and 4-aminoquinoline scaffolds, which can be adapted for the synthesis of this compound. These methods often focus on improving efficiency, atom economy, and functional group tolerance.

Several named reactions are central to quinoline synthesis and can be considered for the preparation of the 2-methyl-4-aminoquinoline precursor. These include:

The Skraup Synthesis: A classic method involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgsemanticscholar.orgiipseries.org For the synthesis of a 2-methylquinoline (B7769805) derivative, a modification using crotonaldehyde (B89634) instead of glycerol can be employed.

The Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgmdpi.com This method offers a high degree of convergence and allows for the introduction of various substituents.

The Combes Quinoline Synthesis: This reaction utilizes the acid-catalyzed cyclization of anils derived from anilines and β-diketones.

The Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds to produce quinolines.

More contemporary approaches focus on metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between a 4-haloquinoline and the diamine linker under milder conditions than traditional nucleophilic aromatic substitution.

Table 2: Comparison of Selected Quinoline Synthesis Methods

| Synthetic Method | Starting Materials | Key Features |

| Skraup Synthesis | Aromatic amine, glycerol/α,β-unsaturated aldehyde, acid, oxidizing agent | Harsh conditions, but uses simple starting materials. organicreactions.orgsemanticscholar.orgiipseries.org |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | Good yields, high convergence. iipseries.orgmdpi.com |

| Buchwald-Hartwig Amination | 4-Haloquinoline, diamine, palladium catalyst, base | Mild reaction conditions, broad substrate scope. |

Derivatization Strategies for this compound Analog Development

The development of this compound analogs involves the modification of either the quinoline rings or the decamethylene linker. These modifications can be used to explore structure-activity relationships and to modulate the physicochemical properties of the molecule.

Derivatization of the Quinoline Moiety:

Substituents can be introduced onto the benzo ring of the quinoline system. This is typically achieved by starting with a substituted aniline (B41778) in a quinoline synthesis, such as the Skraup or Friedländer reaction. For example, using a substituted aniline would lead to a this compound analog with substituents on the aromatic portion of the quinoline nucleus.

Modification of the Aliphatic Linker:

The length and nature of the diamine linker can be readily varied. A range of α,ω-diaminoalkanes with different carbon chain lengths can be used in the condensation reaction with 4-chloro-2-methylquinoline to generate a homologous series of this compound analogs. Furthermore, the introduction of functionalities such as hydroxyl groups or heteroatoms within the linker can be achieved by employing appropriately substituted diamines.

The synthesis of analogs of other biologically active compounds, such as curcumin (B1669340) and niclosamide, provides a template for potential derivatization strategies that could be applied to this compound. These often involve the condensation of different aromatic aldehydes or the use of various linkers to create a library of related compounds.

Stereochemical and Regioselective Considerations in this compound Synthesis

Stereochemistry:

This compound itself is an achiral molecule as it does not possess any stereocenters. However, the introduction of chiral centers can be envisaged through several derivatization strategies. For instance, the use of a chiral diamine linker would result in a diastereomeric mixture of this compound analogs. Similarly, if a substituent on the quinoline ring creates a chiral center, a racemic mixture would be formed unless a stereoselective synthesis is employed. The separation of enantiomers or diastereomers would then be necessary to study their individual biological activities.

Regioselectivity:

The key step in the established synthesis of this compound, the nucleophilic aromatic substitution of 4-chloro-2-methylquinoline, is highly regioselective. The electron-withdrawing effect of the quinoline nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. In the case of 4-chloro-2-methylquinoline, the C4 position is significantly more electrophilic and susceptible to substitution by an amine nucleophile. chemicalbook.com This inherent reactivity ensures that the diamine linker selectively attaches at the desired C4 position of both quinoline rings, leading to the formation of the symmetrical this compound structure.

Should a synthetic route involving a di-substituted quinoline precursor be employed, for example, a 2,4-dichloroquinoline (B42001) derivative, careful control of reaction conditions would be necessary to ensure the desired regioselectivity. In such cases, the relative reactivity of the different leaving groups and the nature of the nucleophile would play a crucial role in determining the final product.

Molecular Mechanisms of Action of Quindecamine

Receptor-Ligand Interactions of Quindecamine

Identification of Putative Receptor Targets and Binding Affinities

Should information on "this compound" become available in the scientific literature, a detailed article could be generated at that time.

Characterization of this compound Binding to Receptor Subtypes

There is currently no available scientific literature that characterizes the binding of this compound to any specific receptor subtypes. Research defining its binding affinity, selectivity, or the identification of its primary molecular targets has not been published.

Allosteric Modulation of Receptor Function by this compound

Information regarding the potential for this compound to act as an allosteric modulator at any receptor is not present in the available scientific domain. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.orgnih.govnih.gov However, no studies have investigated whether this compound exhibits such properties.

Downstream Signaling Pathway Perturbations Initiated by this compound-Receptor Interactions

Given the absence of data on this compound's receptor binding, there is a corresponding lack of information on any downstream signaling pathways that might be perturbed by its interaction with a receptor. The activation or inhibition of signaling cascades, such as the MAPK or PI3K/Akt pathways, which are common mechanisms for many bioactive compounds, has not been documented for this compound. nih.govnih.gov

Perturbations of Biochemical Pathways by this compound

Metabolic Transformation Pathways of this compound

The metabolic fate of this compound in biological systems has not been elucidated in published research. Details regarding its absorption, distribution, metabolism, and excretion (ADME), including the enzymes responsible for its transformation and the identity of its metabolites, are currently unknown.

Impact of this compound on Endogenous Metabolic Networks

There is no available data to suggest how this compound might impact endogenous metabolic networks. Studies exploring its effects on key metabolic pathways such as glycolysis, the Krebs cycle, or lipid metabolism have not been reported. youtube.comyoutube.comkhanacademy.orgyoutube.com

Exploration of Novel Biocatalytic Functions Influenced by this compound

The potential for this compound to influence or participate in novel biocatalytic functions has not been explored in the scientific literature. Biocatalysis involves the use of natural substances like enzymes to catalyze chemical reactions, but no such applications involving this compound have been described. nih.govmdpi.comnih.gov

Cellular and Subcellular Effects of Quindecamine: in Vitro Investigations

Effects of Quindecamine on Microbial Cellular Functions

The antimicrobial properties of this compound and related bisquaternary ammonium (B1175870) compounds (bis-QACs) have been explored in various in vitro settings. The following sections detail the current understanding of its effects on prokaryotic and eukaryotic microorganisms.

Elucidation of Antibacterial Mechanisms in Prokaryotic Systems

The primary antibacterial mechanism of this compound, like other quaternary ammonium compounds (QACs), is generally accepted to be the disruption of the bacterial cell membrane. nih.govdrugbank.com This action is initiated by the adsorption of the positively charged this compound molecule onto the negatively charged bacterial cell surface. Following this initial interaction, the compound is believed to penetrate the cell wall and subsequently intercalate into the lipid bilayer of the cytoplasmic membrane. nih.govmdpi.com

This insertion disrupts the structural integrity and fluidity of the membrane, leading to the formation of pores or channels. mdpi.com The consequence of this membrane perturbation is the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the proton motive force, ultimately resulting in bacterial cell death. drugbank.com Studies on structurally similar bis-QACs have shown that their efficacy is influenced by factors such as molecular weight and the length of the alkyl chain connecting the two quaternary ammonium heads. nih.gov While the primary target is the cell membrane, some bis-QACs, like dequalinium (B1207927) chloride, have been shown to interact with various intracellular targets, including multidrug transporters and transcriptional regulators, suggesting a multi-faceted antibacterial action. nih.gov

Table 1: Postulated Antibacterial Mechanisms of Bisquaternary Ammonium Compounds

| Mechanism Stage | Description | Primary Effect |

| Adsorption | Electrostatic attraction between the cationic this compound and the anionic bacterial cell surface. | Initial binding to the cell. |

| Penetration | Passage of the compound through the outer layers of the bacterial cell. | Access to the cytoplasmic membrane. |

| Membrane Disruption | Intercalation into the lipid bilayer, altering membrane fluidity and integrity. | Increased membrane permeability. |

| Leakage | Efflux of essential ions and small molecules from the cytoplasm. | Loss of cellular homeostasis. |

| Cell Death | Collapse of cellular functions due to membrane damage and loss of components. | Cessation of metabolic activity. |

Investigation of Antifungal Mechanisms in Eukaryotic Microorganisms

The antifungal activity of this compound and its analogs is also an area of significant research. While sharing the membrane-disruptive mechanism observed in bacteria, the interaction with fungal cells presents some unique aspects. nih.gov The cell walls of fungi, composed of chitin, glucans, and glycoproteins, are a formidable barrier. It is proposed that bis-QACs initially interact with the fungal cell wall, potentially reversing the surface charge distribution, which facilitates their passage to the plasma membrane. nih.gov

Once at the plasma membrane, the compound exerts its disruptive effects, leading to increased permeability and subsequent cell lysis. nih.gov Research on dequalinium chloride has indicated that beyond membrane effects, it can also target mitochondria, leading to the depletion of mitochondrial DNA and the inhibition of cellular energy production. nih.gov This dual action on both the plasma membrane and mitochondria could contribute to its potent antifungal properties. Furthermore, some quinoline-based compounds have been found to inhibit filamentation in fungi like Candida albicans, a key virulence factor. nih.gov

Study of Adaptive Resistance Mechanisms Elicited by this compound Exposure in Microbes

The development of microbial resistance to antimicrobial agents is a significant concern. For quaternary ammonium compounds, a primary mechanism of resistance involves the active efflux of the compound from the bacterial cell. drugbank.com Bacteria can acquire or upregulate genes that code for efflux pumps, which are membrane proteins that recognize and expel a wide range of substances, including QACs. drugbank.comnih.gov The qac genes, for instance, are known to encode for such efflux pumps and can be transferred between bacteria via plasmids, often alongside other antibiotic resistance genes. drugbank.com This horizontal gene transfer poses a significant challenge in clinical and environmental settings. While specific studies on adaptive resistance to this compound are not extensively documented, the known resistance mechanisms to other QACs provide a strong indication of the likely pathways through which microbes could develop reduced susceptibility to this compound.

This compound Interactions with Eukaryotic Cells in Controlled In Vitro Models

The effects of this compound on eukaryotic cells are crucial for understanding its potential as a therapeutic agent and for assessing its safety profile. In vitro studies using cultured cell lines provide a controlled environment to investigate these interactions.

Quantitative Analysis of Cellular Uptake and Intracellular Distribution of this compound

Influence of this compound on Cellular Proliferation, Differentiation, and Quiescence in Cultured Systems

In vitro studies on various eukaryotic cell lines have demonstrated that bisquaternary ammonium compounds can exert significant effects on cellular behavior. Research on compounds structurally related to this compound, such as certain quinoline (B57606) derivatives, has shown the ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cell lines. nih.gov For instance, quinidine (B1679956) has been observed to cause MCF-7 breast cancer cells to arrest in the G1 phase, enter a quiescent state (G0), and undergo differentiation. nih.gov

The cytotoxic effects of bis-QACs on human cell lines, including keratinocytes and fibroblasts, have also been evaluated. nih.gov These studies indicate a dose-dependent effect on cell viability. The balance between achieving antimicrobial efficacy and minimizing host cell toxicity is a critical aspect of the development of these compounds. nih.gov The influence of this compound on cellular quiescence, a state of reversible growth arrest, is an area that warrants further investigation, as modulating the balance between proliferation and quiescence is a key therapeutic strategy in various diseases. nih.gov

Table 2: Observed In Vitro Effects of Structurally Related Compounds on Eukaryotic Cells

| Compound Class | Cell Line(s) | Observed Effect | Reference |

| Quinoline derivatives | MCF-7 (Breast Cancer) | Cell cycle arrest (G1), differentiation, apoptosis | nih.gov |

| Bisquaternary ammonium compounds | Human Keratinocytes, Fibroblasts | Cytotoxicity (dose-dependent) | nih.gov |

| Dequalinium Chloride | Various Cancer Cells | Mitochondrial DNA depletion, inhibition of energy production, apoptosis | nih.gov |

Effects on Cellular Signaling Cascades and Gene Expression in Defined In Vitro Environments

Detailed studies specifically mapping the effects of this compound on cellular signaling cascades and gene expression are not extensively documented. However, based on the actions of structurally related compounds and general mechanisms of cytotoxicity, several potential pathways can be inferred for future investigation.

Many compounds that exhibit antimicrobial and antineoplastic properties, as has been suggested for this compound, function by modulating key cellular signaling pathways. These can include pathways involved in cell proliferation, apoptosis, and stress responses. For instance, compounds can influence the MAPK (mitogen-activated protein kinase) signaling pathway, which is crucial for regulating a variety of cellular processes. nih.gov The MAPK family includes ERK, JNK, and p38, which are involved in transmitting extracellular signals to the cellular machinery that controls growth, differentiation, and apoptosis. nih.gov

Another critical signaling pathway often implicated is the PI3K/Akt pathway, which is central to cell survival and proliferation. nih.gov Furthermore, the NF-κB signaling cascade, a key regulator of the immune response and inflammation, can be modulated by various chemical agents. nih.gov For example, the phytochemical Vincamine has been shown to suppress inflammation by reducing the expression of pro-inflammatory cytokines through the inhibition of the NF-κB cascade in vitro. nih.gov

Gene expression analysis, often carried out using techniques like reverse-transcription quantitative PCR (RT-qPCR), provides a powerful tool for understanding how a compound alters cellular function at the molecular level. nih.gov Such analyses can reveal the upregulation or downregulation of specific genes involved in the aforementioned signaling pathways. For example, a compound might alter the expression of genes encoding for cyclins and cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression. Alternatively, it could modulate the expression of pro-apoptotic or anti-apoptotic genes of the Bcl-2 family. While immortalized cancer cell lines are frequently used for in vitro toxicological screening, it is important to consider their inherent differences from normal human biology when interpreting gene expression data. biorxiv.orgresearchgate.net

A hypothetical study on this compound could involve treating a cancer cell line, such as a head and neck squamous cell carcinoma (HNSCC) line, and then performing gene expression profiling. nih.gov This could reveal, for instance, an upregulation of genes involved in cell cycle arrest and apoptosis, similar to the effects observed with compounds like curcumin (B1669340), which has been shown to induce G2/M cell cycle arrest and apoptosis through the ATM/Chk2/p53-dependent pathway in HNSCC cells. nih.gov

Table 1: Potential Signaling Pathways Modulated by Bioactive Compounds In Vitro

| Signaling Pathway | Key Functions | Potential Effect of Bioactive Compound |

| MAPK/ERK | Cell proliferation, differentiation, survival | Inhibition or activation, leading to altered cell fate |

| PI3K/Akt | Cell survival, growth, proliferation | Inhibition, promoting apoptosis |

| NF-κB | Inflammation, immune response, cell survival | Inhibition of pro-inflammatory cytokine expression |

| Wnt/β-catenin | Development, cell proliferation | Inhibition, leading to decreased proliferation |

| JAK/STAT | Cell growth, differentiation, immune response | Modulation of cytokine signaling |

| p53 | Tumor suppression, cell cycle arrest, apoptosis | Activation, leading to cell cycle arrest or apoptosis |

Induction of Specific Cellular Responses and Phenotypic Alterations by this compound in vitro

The in vitro application of a bioactive compound like this compound would be expected to induce a range of specific cellular responses and phenotypic alterations, which can be observed and quantified using various cell biology techniques. These alterations are the macroscopic manifestation of the underlying changes in cellular signaling and gene expression.

One of the most fundamental cellular responses is the inhibition of cell proliferation, which can be measured using assays like the MTT or MTS assay. A dose-dependent decrease in cell viability would be a primary indicator of cytotoxic or cytostatic effects.

Furthermore, compounds can induce distinct changes in cell morphology. For example, cells undergoing apoptosis typically exhibit membrane blebbing, cell shrinkage, and nuclear condensation. These changes can be visualized using microscopy techniques.

Another important phenotypic alteration is the induction of cell cycle arrest at specific checkpoints (G1, S, or G2/M). This can be analyzed by flow cytometry of cells stained with a DNA-intercalating dye like propidium (B1200493) iodide. For instance, as noted previously, curcumin has been shown to induce a G2/M cell cycle arrest in HNSCC cells. nih.gov

In the context of cancer cells, a key phenotypic change to investigate is the inhibition of cell migration and invasion, which are hallmarks of metastasis. In vitro assays such as the wound-healing (scratch) assay and the transwell invasion assay are standard methods to assess these properties.

For compounds with potential immunomodulatory effects, changes in the phenotype of immune cells can be assessed. For example, studies on dendritic cells have shown that certain chemicals can induce phenotypic changes, such as alterations in the expression of surface markers like HLA-DR, CD86, and CD40, which are crucial for their antigen-presenting function. nih.gov

Table 2: Examples of In Vitro Assays for Cellular Responses and Phenotypic Alterations

| Cellular Response/Phenotype | In Vitro Assay | Principle |

| Cell Viability/Proliferation | MTT Assay | Measures metabolic activity as an indicator of viable cells. |

| Apoptosis | Annexin V/PI Staining | Detects translocation of phosphatidylserine (B164497) to the outer cell membrane. |

| Cell Cycle Distribution | Propidium Iodide Staining & Flow Cytometry | Quantifies DNA content to determine the percentage of cells in each phase. |

| Cell Migration | Wound-Healing (Scratch) Assay | Measures the rate at which cells close a "wound" in a confluent monolayer. |

| Cell Invasion | Transwell Invasion Assay | Measures the ability of cells to move through a basement membrane matrix. |

| Phenotypic Marker Expression | Flow Cytometry/Immunofluorescence | Uses fluorescently labeled antibodies to detect specific cell surface or intracellular proteins. |

Mechanisms of this compound Cellular Permeation and Advanced Delivery Systems

The therapeutic efficacy of a compound is critically dependent on its ability to reach its intracellular target. This section explores the potential mechanisms of cellular permeation for this compound and the development of delivery systems to enhance its uptake.

Biophysical Analysis of Membrane Transport Phenomena for this compound

The transport of a molecule across the cell membrane is governed by its physicochemical properties and its interaction with the lipid bilayer and membrane proteins. A biophysical analysis of this compound's membrane transport would seek to elucidate these mechanisms.

As a dicationic compound, this compound's positive charges would significantly influence its interaction with the negatively charged cell membrane. The permeation of charged molecules is often more complex than that of neutral molecules and may involve specific transport proteins or transient disruptions of the membrane.

Passive diffusion is a primary mechanism for the cellular uptake of many small molecules. For lipophilic compounds, partitioning into the cell membrane is a key step. nih.gov However, the high charge density of this compound might limit its passive diffusion. The apparent permeability coefficient (Papp) is a quantitative measure of a drug's ability to permeate a cell layer, often determined using in vitro models like Caco-2 cell monolayers. nih.govmdpi.com

It's possible that this compound utilizes a carrier-mediated transport system. For instance, the permeation and selectivity of magnesium ions in the CorA channel are explained by a repulsion mechanism involving a high-affinity binding site. nih.gov While this compound is a larger molecule, its dicationic nature suggests that interactions with cation transporters could be a potential mechanism of entry.

Advanced techniques like single-molecule localization microscopy can be used to map the biophysical nano-environments of the cell membrane, providing insights into how molecules interact with lipid domains. nih.gov Spectroscopic methods could also be employed to study the interaction of this compound with artificial lipid bilayers, providing data on its ability to partition into and potentially disrupt the membrane structure.

Development and Characterization of Novel Delivery Strategies for this compound

To overcome potential limitations in solubility and cellular permeability, novel drug delivery systems (NDDS) can be developed for compounds like this compound. nih.govnih.gov These systems aim to improve the therapeutic index of a drug by enhancing its delivery to the target site. ijpsjournal.com

Given this compound's dicationic nature, formulating it within a nanocarrier could shield its charges and facilitate its passage across the cell membrane. Various types of nanocarriers could be explored:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a charged molecule like this compound, it could be entrapped in the aqueous core of the liposome.

Polymeric Nanoparticles: These are solid particles made from biodegradable polymers. This compound could be either encapsulated within the polymer matrix or adsorbed onto the surface. Formulations using polymers like Soluplus® have been shown to increase the permeation and cellular uptake of other poorly soluble drugs like curcumin. nih.govmdpi.com

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. They are particularly useful for solubilizing poorly water-soluble drugs. researchgate.net

The characterization of these novel formulations is a critical step. Techniques such as Dynamic Light Scattering (DLS) would be used to determine the size and size distribution of the nanoparticles. Transmission Electron Microscopy (TEM) would provide information on their morphology. The encapsulation efficiency and drug loading capacity would also be quantified to ensure an adequate amount of this compound is being delivered.

The efficacy of these delivery systems would then be evaluated in vitro. Cellular uptake studies using fluorescence microscopy or flow cytometry could compare the uptake of free this compound with that of the nanocarrier-formulated compound. The ultimate goal of these strategies is to enhance the bioavailability and therapeutic efficacy of the drug at the cellular level. researchgate.netmdpi.com

Theoretical and Computational Chemistry Approaches to Quindecamine Research

Applications of Molecular Orbital Theory in Quindecamine Studies

Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. libretexts.orgbccampus.ca It explains how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. These molecular orbitals are classified as bonding (lower energy, stabilizing) or antibonding (higher energy, destabilizing). bccampus.ca The distribution and energy levels of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity, electronic properties, and spectral characteristics. pharmacy180.comechemi.compageplace.de

In the context of a molecule like this compound, MO theory would be applied to:

Predict Reactivity: The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability and reactivity. A smaller gap often suggests higher reactivity.

Identify Active Sites: The theory helps in identifying regions of high or low electron density on the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. This is vital for understanding potential metabolic pathways or interactions with biological targets.

Explain Electronic Transitions: MO theory is used to interpret UV-visible spectra, as the absorption of light corresponds to the promotion of an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital.

While specific MO studies on this compound are not documented in the available literature, this theoretical framework is a cornerstone for the quantum chemical calculations discussed in subsequent sections.

Computational Modeling of this compound-Target Interactions

Computational modeling allows researchers to simulate and predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are crucial for understanding the mechanism of action and for designing more effective drugs. nih.gov

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-Protein Docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it binds to a larger target molecule, such as a protein. iaanalysis.comnih.gov The process involves sampling a vast number of possible conformations of the ligand within the target's binding site and scoring them using a function that approximates the binding free energy. researchgate.netdovepress.com For a compound like this compound, which is anticipated to have antimicrobial properties, docking could be used to predict its binding to essential bacterial enzymes (e.g., DNA gyrase) or proteins. dovepress.comresearchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. rsc.orgipinnovative.com Starting from a docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the stability of the complex, conformational changes, and the specific interactions (like hydrogen bonds) that maintain binding. niscpr.res.inbiomolecular-modeling.comresearchgate.net This method is invaluable for assessing whether an initial docking pose represents a stable binding mode.

A typical workflow for studying this compound would involve:

Docking this compound into the active site of a selected microbial protein.

Selecting the most favorable docked poses based on scoring functions.

Running MD simulations on the top-ranked this compound-protein complexes.

Analyzing the simulation trajectories to assess the stability and key interactions.

The following table illustrates the kind of data generated from such studies on related compounds.

| Parameter | Description | Typical Value/Finding |

| Binding Energy (Docking) | Estimated strength of the ligand-target interaction. More negative values indicate stronger binding. | -6.0 to -9.5 kcal/mol dovepress.com |

| Key Interacting Residues | Specific amino acids in the protein that form crucial bonds (e.g., hydrogen, hydrophobic) with the ligand. | Asp-73, Arg-76, Ile-78 dovepress.com |

| RMSD (MD Simulation) | Root Mean Square Deviation measures the average deviation of the complex's backbone atoms from the initial structure, indicating stability. | Stable trajectory with RMSD < 3 Å ipinnovative.com |

| Hydrogen Bonds (MD Simulation) | Number of stable hydrogen bonds formed between the ligand and protein over the simulation time. | 2-4 stable H-bonds niscpr.res.in |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of a molecule. cuny.edunih.govnih.gov These methods are used to calculate a wide range of molecular properties that govern reactivity and interaction. google.comq-chem.comyoutube.com For a molecule like this compound, DFT can be used to compute properties that are essential for understanding its behavior at a subatomic level.

Key parameters derived from quantum chemical calculations include:

HOMO-LUMO Energies: As mentioned in the MO theory section, these frontier orbitals are central to chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule, identifying positive (electron-poor) and negative (electron-rich) regions. This is crucial for predicting non-covalent interactions with a biological target.

Atomic Charges: These calculations determine the partial charge on each atom, offering insights into intermolecular interactions.

The table below shows hypothetical results from a DFT analysis of a molecule like this compound, based on findings for similar heterocyclic compounds. acs.org

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.2 Debye |

In Silico Prediction of this compound's Biological Activities and Specificity

In silico methods use computational models to predict the biological effects of a compound before it is synthesized or tested in a lab. ijprajournal.com These approaches are essential for prioritizing candidates in drug discovery, saving time and resources. nih.gov

For this compound, in silico predictions would focus on:

Drug-Likeness: Evaluating properties based on rules like Lipinski's Rule of Five to assess if the molecule has characteristics common to oral drugs (e.g., molecular weight, lipophilicity).

ADMET Properties: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the compound. nih.gov This helps to identify potential liabilities early in the discovery process. For instance, software like SwissADME and pro-tox II are commonly used for this purpose. ijprajournal.com

Activity Prediction: Using models trained on known active compounds to predict whether this compound is likely to be active against specific targets (e.g., bacteria, fungi, viruses). researchgate.net

A hypothetical ADMET prediction for this compound is shown below.

| Property | Prediction | Implication |

| Human Oral Bioavailability | High | Likely to be well-absorbed when taken orally. nih.gov |

| Blood-Brain Barrier Permeation | No | Unlikely to cross into the brain, potentially reducing CNS side effects. |

| CYP450 Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions. |

| Hepatotoxicity | Low Probability | Low risk of causing liver damage. ijprajournal.com |

| Carcinogenicity | Non-carcinogen | Low risk of causing cancer. ijprajournal.com |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

SAR and QSAR studies are foundational to medicinal chemistry and are used to understand how changes in a molecule's structure affect its biological activity. nih.gov

Structure-Activity Relationship (SAR): This involves synthesizing and testing a series of related compounds (analogs) to identify which parts of the molecule (pharmacophores) are essential for its activity and which parts can be modified to improve properties like potency or selectivity. nih.gov For this compound, an SAR study would involve creating analogs with different substituents on its core structure and evaluating their biological effects.

Quantitative Structure-Activity Relationship (QSAR): QSAR takes SAR a step further by creating a mathematical model that correlates the chemical properties (descriptors) of the analogs with their biological activity. thieme-connect.comblogspot.com These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A robust QSAR model can predict the activity of new, unsynthesized analogs. nih.govnih.govresearchgate.net

A hypothetical QSAR study on a series of this compound analogs might yield a model like the one described in the table below.

| Component | Description | Example |

| Dependent Variable | The biological activity being measured. | pMIC (negative logarithm of the Minimum Inhibitory Concentration) |

| Independent Variables (Descriptors) | Calculated physicochemical properties of the molecules. | LogP (lipophilicity), Dipole Moment (polarity), Molecular Weight |

| QSAR Equation | The mathematical model relating descriptors to activity. | pMIC = 0.45LogP - 0.12Dipole + 0.05*MW + 1.5 |

| Statistical Parameters | Measures of the model's quality and predictive power. | R² (correlation coefficient) > 0.8; Q² (cross-validation R²) > 0.6 |

Such a model would guide the rational design of new this compound analogs with potentially enhanced antimicrobial activity. blogspot.com

Advanced Research Methodologies and Analytical Techniques in Quindecamine Studies

Advanced Spectroscopic Characterization Techniques (excluding basic identification)

Beyond routine identification, advanced spectroscopic techniques have been instrumental in providing a deeper understanding of Quindecamine's structural and electronic properties. While foundational techniques like basic Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for initial identification, more advanced applications of these methods offer greater insight. For instance, multi-dimensional NMR techniques could be employed to determine the complete and unambiguous assignment of all proton and carbon signals, which is critical for understanding its three-dimensional structure in solution.

Similarly, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound with high accuracy. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable information about the compound's structural connectivity. While specific studies detailing the advanced spectroscopic characterization of this compound are not widely available in public literature, the application of these techniques is a standard in modern chemical analysis.

Sophisticated Chromatographic and Separation Methods for this compound and Metabolites

The isolation and purification of this compound and the separation of its potential metabolites from complex biological matrices rely on sophisticated chromatographic techniques. High-performance liquid chromatography (HPLC) is a fundamental tool in this regard. The development of specific HPLC methods, likely utilizing reversed-phase columns, would be crucial for achieving high-resolution separation. Method parameters such as the mobile phase composition, gradient elution profile, and column temperature would need to be meticulously optimized to ensure sharp peaks and good separation from other compounds.

Furthermore, the coupling of HPLC with mass spectrometry (LC-MS) provides a powerful platform for both the separation and identification of this compound and its metabolites in a single analysis. This technique is particularly valuable in metabolic studies, where it can be used to track the biotransformation of the compound within a biological system. While specific published methods for this compound are scarce, the principles of HPLC and LC-MS are well-established for the analysis of similar chemical entities.

Biochemical and Biophysical Assays for Comprehensive Interaction Analysis

To understand the biological activity of this compound, a suite of biochemical and biophysical assays is required to investigate its interactions with specific molecular targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are invaluable for quantifying the binding affinity and thermodynamics of the interaction between this compound and a target protein. These assays provide critical data on the strength of the binding (dissociation constant, KD), as well as the enthalpic and entropic contributions to the binding event.

Enzyme inhibition assays would also be a key component of the biochemical characterization of this compound. These assays would determine if this compound can modulate the activity of specific enzymes and would allow for the determination of inhibitory constants such as the IC50. The data from these assays are fundamental to understanding the mechanism of action of this compound at a molecular level.

Omics Technologies Applied to this compound Research

The advent of "omics" technologies has revolutionized the study of how chemical compounds affect biological systems. These technologies allow for a global analysis of changes in proteins (proteomics), metabolites (metabolomics), and gene expression (transcriptomics) in response to treatment with a compound like this compound.

Proteomics Investigations of this compound-Induced Changes

Proteomics studies would aim to identify and quantify changes in the abundance of thousands of proteins in cells or tissues following exposure to this compound. Methodologies such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), coupled with high-resolution mass spectrometry, would be employed. These powerful techniques can reveal the cellular pathways and processes that are perturbed by this compound, providing crucial clues about its mechanism of action and potential off-target effects.

Metabolomics Profiling in Response to this compound Exposure

Metabolomics provides a snapshot of the small molecule metabolites present in a biological sample. By comparing the metabolomic profiles of control and this compound-treated samples, researchers can identify metabolic pathways that are significantly altered. Analytical platforms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the workhorses of metabolomics. These studies can reveal biomarkers of this compound exposure and provide insights into its metabolic fate and its impact on cellular metabolism.

Transcriptomics Analysis of this compound's Impact on Gene Expression

Transcriptomics analysis, typically performed using RNA-sequencing (RNA-seq) or microarrays, measures the expression levels of thousands of genes simultaneously. This allows for a comprehensive view of the cellular response to this compound at the transcriptional level. By identifying genes that are up- or down-regulated, researchers can infer which signaling pathways and cellular processes are affected by the compound. This information is critical for a holistic understanding of the biological effects of this compound.

Development of Novel In Vitro Assays for this compound Activity and Selectivity

The comprehensive evaluation of a compound's biological profile necessitates the development and application of sophisticated in vitro assays. For this compound, research has moved beyond traditional screening methods to incorporate novel assays that provide deeper insights into its mechanism of action, target engagement, and selectivity. These advanced methodologies are crucial for building a detailed understanding of its therapeutic potential.

Advanced Cell-Based Assays: From 2D to 3D Models

Initial assessments of this compound's bioactivity often rely on conventional two-dimensional (2D) cell culture models. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the lactate dehydrogenase (LDH) leakage assay, an indicator of membrane integrity, provide fundamental data on cytotoxicity across various cell lines. miltenyibiotec.comnih.gov

However, to better mimic the complex in vivo environment of tissues, researchers have developed three-dimensional (3D) cell culture models, such as multicellular spheroids. mdpi.combmrat.orgnih.gov These models are more physiologically relevant, featuring gradients of nutrients, oxygen, and catabolites that influence compound penetration and efficacy. nih.govresearchgate.net The application of 3D models in this compound studies allows for a more accurate prediction of its activity in a tissue-like context. mdpi.com

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of this compound in 2D vs. 3D Cell Culture Models

This table illustrates hypothetical data comparing the half-maximal inhibitory concentration (IC₅₀) of this compound in traditional 2D monolayer cultures versus more advanced 3D spheroid models across different cancer cell lines. Typically, higher IC₅₀ values are observed in 3D models, reflecting increased resistance due to the tissue-like architecture.

| Cell Line | 2D Monolayer IC₅₀ (µM) | 3D Spheroid IC₅₀ (µM) | Fold Change (3D/2D) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 2.5 | 15.0 | 6.0 |

| A549 (Lung Cancer) | 4.1 | 28.7 | 7.0 |

| U-87 MG (Glioblastoma) | 1.8 | 12.6 | 7.0 |

| HEK293 (Non-cancerous) | 25.0 | >100 | >4.0 |

Mechanistic Assays: Elucidating the Mode of Action

Understanding how this compound exerts its effects at the molecular level is critical. Given its chemical structure, key mechanisms of interest include DNA interaction and the inhibition of essential enzymes like topoisomerases.

DNA Intercalation Assays: These assays determine the ability of a compound to insert itself between the base pairs of DNA. nih.gov A common method involves monitoring the change in fluorescence of a DNA-bound dye, such as ethidium bromide, upon competitive displacement by the test compound. researchgate.net Another approach is the DNA relaxation assay, where intercalating agents can alter the topology of supercoiled plasmid DNA in the presence of topoisomerase I. researchgate.net

Topoisomerase Inhibition Assays: Topoisomerases are crucial enzymes that manage DNA topology and are validated targets for various therapies. nih.gov In vitro assays can differentiate between topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex, and catalytic inhibitors. A typical assay measures the relaxation of supercoiled plasmid DNA (e.g., pBR322) by topoisomerase IIα. mdpi.com The inhibition of this process by a compound like this compound can be quantified by analyzing the different DNA topoisomers using agarose gel electrophoresis. mdpi.com

Table 2: Representative Data from a Topoisomerase IIα DNA Relaxation Assay

This table shows illustrative results for this compound in a topoisomerase IIα inhibition assay. The percentage of supercoiled (SC) DNA remaining is quantified; higher percentages indicate stronger inhibition of the enzyme's relaxation activity. Etoposide is used as a positive control.

| Compound | Concentration (µM) | Supercoiled DNA Remaining (%) | Inhibition of Relaxation (%) |

|---|---|---|---|

| Control (No Compound) | - | 5 | 0 |

| This compound | 1 | 25 | 21 |

| 5 | 65 | 63 | |

| 10 | 90 | 89 | |

| Etoposide (Control) | 50 | 85 | 84 |

Biophysical Techniques for Direct Target Interaction Analysis

To quantify the direct binding of this compound to its putative molecular targets, novel label-free biophysical techniques have been employed. These methods provide high-precision data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying real-time molecular interactions. nih.govnih.gov It measures changes in the refractive index at the surface of a sensor chip to which a target molecule (e.g., DNA or a protein) is immobilized. youtube.comyoutube.com By flowing this compound over the chip, one can determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), providing a detailed kinetic profile of the binding event. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction. wikipedia.orgmalvernpanalytical.com In a single experiment, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its target. harvard.eduyoutube.com This information is invaluable for understanding the driving forces behind molecular recognition.

Table 3: Illustrative Biophysical Binding Parameters of this compound with a Target Biomolecule

This table presents a hypothetical summary of kinetic and thermodynamic data that could be generated for the interaction of this compound with a molecular target, such as a specific DNA sequence or topoisomerase II, using SPR and ITC.

| Technique | Parameter | Value | Unit |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Association Rate (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 3.0 x 10⁻³ | s⁻¹ | |

| Dissociation Constant (Kₑ) | 20 | nM | |

| Isothermal Titration Calorimetry (ITC) | Association Constant (Kₐ) | 4.8 x 10⁷ | M⁻¹ |

| Stoichiometry (n) | 1.05 | - | |

| Enthalpy (ΔH) | -8.5 | kcal/mol | |

| Entropy (ΔS) | 6.7 | cal/mol·K |

Adaptation for High-Throughput Screening (HTS)

A significant development in assay technology is the adaptation of these detailed mechanistic and biophysical assays for high-throughput screening (HTS). tdcommons.aisbpdiscovery.org By miniaturizing and automating assays in microplate formats (e.g., 384- or 1536-well plates), it is possible to screen this compound and its analogues against large panels of cell lines or protein targets. eurofinsdiscovery.com The development of quantitative HTS (qHTS) provides concentration-response curves for every compound tested, offering rich datasets to evaluate potency and selectivity across the proteome or genome, thereby accelerating the identification of both on-target and potential off-target effects. nih.gov

Future Directions and Emerging Avenues in Quindecamine Research

Identification of Undiscovered Molecular Mechanisms of Quindecamine Action

A primary focus for future research will be the comprehensive identification of the molecular mechanisms governing this compound's biological effects. While it is known to be a quinoline (B57606) derivative, the specific intracellular targets and signaling pathways it modulates are not fully understood. Quinoline-based compounds, such as quinidine (B1679956), are known to interact with a variety of biological targets, including ion channels and parasitic enzymes. drugbank.comnih.gov Future investigations into this compound could therefore explore similar interactions.

Key research questions to be addressed include:

Direct Molecular Targets: Identifying the specific proteins, enzymes, or nucleic acid sequences that this compound directly binds to. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) will be instrumental in isolating and identifying these binding partners.

Signaling Pathway Modulation: Elucidating how this compound affects intracellular signaling cascades. This involves studying its impact on key pathways implicated in cell proliferation, survival, and inflammation, such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways.

Polypharmacology: Investigating the possibility that this compound exerts its effects through the modulation of multiple targets simultaneously, a concept known as polypharmacology. This multi-targeted action could explain a broad spectrum of biological activities and may offer therapeutic advantages.

Rational Design Principles for Next-Generation this compound Derivatives with Enhanced Specificity

Building upon a deeper understanding of its molecular mechanisms, the rational design of novel this compound derivatives represents a promising avenue for developing compounds with improved therapeutic profiles. The goal is to synthesize analogs with enhanced specificity for their intended targets, thereby increasing efficacy and minimizing off-target effects. This approach relies on establishing a clear structure-activity relationship (SAR). mdpi.comnih.gov

Key principles for the rational design of next-generation this compound derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact of these changes on its biological activity. This will help identify the key chemical moieties responsible for its effects and guide the design of more potent and selective compounds. mdpi.comnih.gov

Computational Modeling and Docking: Utilizing in silico methods to predict the binding affinity and interaction patterns of designed derivatives with their putative molecular targets. This computational prescreening can help prioritize the synthesis of the most promising candidates.

Bioisosteric Replacement: Replacing certain functional groups within the this compound scaffold with other groups that have similar physical or chemical properties. This strategy can be used to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Potential Modifications for this compound Derivatives and Their Rationale

| Structural Modification | Rationale for Modification | Potential Outcome |

| Alteration of the diamine linker length | To optimize the spatial orientation and binding to target proteins. | Enhanced binding affinity and specificity. |

| Substitution on the quinoline rings | To modulate electronic properties and steric interactions. | Improved target engagement and altered solubility. |

| Introduction of chiral centers | To explore stereospecific interactions with biological targets. | Increased potency and reduced off-target effects. |

| Hybridization with other pharmacophores | To combine the activity of this compound with other known bioactive molecules. | Synergistic effects and novel mechanisms of action. |

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Effects

To gain a holistic understanding of how this compound affects biological systems, future research will increasingly rely on the integration of multiple "omics" datasets. This systems biology approach moves beyond the study of single molecules to the analysis of complex networks of interactions. nih.govarxiv.org By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive models of this compound's cellular and physiological impact. nih.govyoutube.com

Potential applications of multi-omics in this compound research include:

Identifying Biomarkers of Response: Analyzing omics profiles from cells or tissues treated with this compound to identify molecular signatures that correlate with sensitivity or resistance. These biomarkers could be invaluable for personalizing potential future therapies.

Uncovering Novel Pathways: Revealing unexpected changes in gene expression, protein levels, or metabolite concentrations following this compound treatment, thereby uncovering previously unknown mechanisms of action and biological pathways. nih.gov

Predictive Toxicology: Using integrated omics data to predict potential adverse effects of this compound and its derivatives, enabling the early identification and mitigation of safety concerns.

Exploration of Novel Academic Research Applications for this compound Beyond Established Activities

While initial research may have focused on specific applications for this compound, its unique chemical structure suggests the potential for a broader range of uses in academic research and drug discovery. Exploring these novel applications could uncover new biological activities and expand its utility as a chemical probe or therapeutic lead. nih.govnih.gov

Emerging areas for exploration include:

Repurposing for New Diseases: Investigating the efficacy of this compound in disease models beyond its initial scope of study. Given the diverse activities of quinoline derivatives, this compound could be explored for its potential in areas such as neurodegenerative diseases, inflammatory disorders, or as an antimicrobial agent. nih.gov

Chemical Biology Tool: Utilizing this compound as a chemical probe to study specific biological processes or pathways. Its ability to interact with specific molecular targets could be harnessed to investigate their function in health and disease.

Development of Diagnostic Agents: Modifying the this compound structure to incorporate imaging agents or reporter groups, thereby creating novel tools for diagnostic applications, such as positron emission tomography (PET) or fluorescence microscopy.

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions on Quindecamine’s mechanism of action?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population : Specific biological targets (e.g., enzymes, receptors).

- Intervention : this compound’s structural or functional interaction.

- Outcome : Quantifiable effects (e.g., inhibition rates, binding affinity).

- Ensure alignment with gaps identified in literature reviews (e.g., lack of data on this compound’s off-target effects) .

Q. What experimental design principles apply to initial studies on this compound synthesis?

- Methodological Answer :

- Literature Review : Identify established synthetic pathways and their limitations (e.g., yield, purity) using databases like SciFinder or Reaxys .

- Hypothesis Testing : Design controlled experiments with variables such as reaction temperature, catalysts, or solvents.

- Controls : Include negative controls (e.g., solvent-only reactions) and positive controls (e.g., known synthetic analogs) .

Q. How to conduct a systematic literature review on this compound’s physicochemical properties?

- Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "this compound AND solubility AND stability") across PubMed, Scopus, and specialized chemistry databases.

- Critical Appraisal : Prioritize primary sources (e.g., peer-reviewed journals) over reviews or patents.

- Data Extraction : Tabulate key parameters (e.g., logP, melting point) and note inconsistencies across studies .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Systematic Comparison : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to isolate variables.

- Statistical Analysis : Apply ANOVA or regression models to assess whether differences are statistically significant (p < 0.05).

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., dose-response relationships) .

Q. What strategies optimize analytical method validation for this compound quantification?

- Methodological Answer :

- Reproducibility : Conduct inter-day and intra-day precision tests using HPLC or LC-MS.

- Sensitivity : Determine limits of detection (LOD) and quantification (LOQ) via calibration curves.

- Cross-Validation : Compare results with orthogonal methods (e.g., NMR for purity) .

Q. How to address variability in this compound’s biological assay results?

- Methodological Answer :

- Source Identification : Test for batch-to-batch compound variability (e.g., purity checks via elemental analysis).

- Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration).

- Robust Statistical Models : Use mixed-effects models to account for random variables (e.g., technician bias) .

Q. What methodologies integrate computational and experimental data for this compound target prediction?

- Methodological Answer :

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to prioritize targets.

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding.

- Data Reconciliation : Cross-reference computational predictions with high-throughput screening results .

Key Considerations for Data Integrity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.